7-[(3,4-dichlorophenyl)methoxy]-2H-chromen-2-one
Description
7-[(3,4-Dichlorophenyl)methoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3,4-dichlorobenzyl ether substitution at the 7-position of the chromen-2-one scaffold. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c17-13-5-1-10(7-14(13)18)9-20-12-4-2-11-3-6-16(19)21-15(11)8-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTLGJUBUVZLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-dichlorophenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-2-ol derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 7-[(3,4-dichlorophenyl)methoxy]-2H-chromen-2-one exhibits significant anticancer activity across various cancer cell lines.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored, showing promise in modulating inflammatory responses.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines (TNF-alpha and IL-6) were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings
Chromone derivatives have shown varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 7-[(3,4-dichlorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity : The dichlorophenylmethoxy group in the target compound increases lipophilicity compared to hydroxyl/methoxy-substituted analogs (e.g., ). This may enhance cellular uptake but reduce aqueous solubility.
Synthetic Challenges : The triazine-containing analog () exhibits a low yield (5%), suggesting steric or electronic hindrance during synthesis.
Crystallographic Stability : The propoxy-substituted derivative () relies on π-π stacking and intramolecular C–H···O interactions for stability, unlike the target compound, which may adopt distinct packing modes due to chlorine’s bulk and electronegativity.
Pharmacological and Physicochemical Comparisons
- Enzyme Inhibition Potential: The dichlorophenyl group in both the target compound and the NUDT5 inhibitor () suggests a role in binding hydrophobic enzyme pockets. However, the oxadiazole and purine-dione moieties in the latter may confer higher specificity.
- Antioxidant Activity: Flavonoid analogs () with hydroxyl/methoxy groups exhibit radical-scavenging activity, whereas halogenated coumarins like the target compound are less likely to share this mechanism.
- Solubility vs. Permeability: Amino-substituted triazine derivatives () may balance solubility and permeability better than the highly lipophilic dichlorophenylmethoxy coumarin.
Biological Activity
7-[(3,4-dichlorophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.
Chemical Structure and Properties
The compound features a chromenone core structure with a methoxy group linked to a dichlorophenyl moiety. This unique arrangement of functional groups enhances its chemical properties and biological activities. The presence of the dichlorobenzyl ether is believed to significantly influence its interaction with various biological targets, potentially leading to enhanced therapeutic effects.
Antimicrobial Activity
Research indicates that chromenone derivatives, including this compound, exhibit significant antimicrobial properties. In a study assessing various coumarin analogues, compounds similar to this derivative demonstrated notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Chromenone Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 21.65 |
| This compound | E. coli | 14.96 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against different cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells . The mechanism of action is believed to involve the modulation of signaling pathways related to apoptosis and cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.5 | Etoposide |
| HCT-116 | 10.3 | Camptothecin |
| HepG-2 | 12.8 | Erlotinib |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been identified as an inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound can increase neurotransmitter levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines using the MTT assay to evaluate cell viability. The results indicated that treatment with this compound led to significant reductions in cell viability compared to untreated controls .
Additionally, molecular docking studies have been performed to understand how this compound interacts with target proteins involved in cancer progression. The findings suggest that it binds effectively to epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
